Increased Lipophilicity vs. N-(Prop-2-yn-1-yl)methanesulfonamide (Unsubstituted Alkyne Core)
N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide exhibits a computed XLogP3 of 1, indicating moderate lipophilicity [1]. In contrast, N-(prop-2-yn-1-yl)methanesulfonamide, a simpler analog lacking the diisopropylamino group, has a computed XLogP3 of -0.5 [2]. This 1.5 log unit increase in lipophilicity reflects the contribution of the bulky, hydrophobic diisopropylamino terminus and predicts enhanced membrane permeability and potentially altered tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 (PubChem computed) |
| Comparator Or Baseline | N-(Prop-2-yn-1-yl)methanesulfonamide: XLogP3 = -0.5 |
| Quantified Difference | ΔXLogP3 = 1.5 (15-fold increase in predicted octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
>10-fold difference in predicted lipophilicity directly influences solubility, permeability, and off-target binding potential; scientists selecting a methanesulfonamide probe must account for this when designing cellular or in vivo experiments.
- [1] PubChem. (2026). Compound Summary for CID 71792524: N-(4-(Diisopropylamino)but-2-yn-1-yl)methanesulfonamide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 132441: N-(Prop-2-yn-1-yl)methanesulfonamide. National Center for Biotechnology Information. View Source
